2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE
Description
2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that features a combination of triazole, tetrazole, and acetamide functional groups
Properties
IUPAC Name |
2-[[4-methyl-5-[(5-phenyltetrazol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N8O2S/c1-30-16(11-31-28-18(26-29-31)13-5-3-2-4-6-13)25-27-19(30)34-12-17(32)24-14-7-9-15(10-8-14)33-20(21,22)23/h2-10H,11-12H2,1H3,(H,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXJERNJLXKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole and tetrazole intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group.
Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone.
Preparation of Tetrazole Intermediate: The tetrazole ring is typically formed through a [2+3] cycloaddition reaction between an azide and a nitrile.
Coupling Reaction: The triazole and tetrazole intermediates are then coupled using a suitable linker, often involving a thiol group to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the specific functional groups reduced.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar triazole structure but lacks the tetrazole and acetamide groups.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Contains a triazole ring but differs in the substitution pattern and functional groups.
5-Phenyl-2H-1,2,3,4-tetrazole: Shares the tetrazole ring but lacks the triazole and acetamide functionalities.
Uniqueness
2-({4-METHYL-5-[(5-PHENYL-2H-1,2,3,4-TETRAZOL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is unique due to its combination of triazole, tetrazole, and acetamide groups, which confer distinct chemical properties and biological activities. This structural complexity allows for diverse interactions with biological targets, making it a promising candidate for drug development and other scientific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
